molecular formula C11H19F2N5OS B14166202 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)- CAS No. 103427-85-6

1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)-

Cat. No.: B14166202
CAS No.: 103427-85-6
M. Wt: 307.37 g/mol
InChI Key: BPGMAUFESKZQLR-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)- is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in agriculture, medicine, and materials science. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)- typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles or amidines.

    Introduction of Substituents: The difluoromethylthio, methoxypropyl, and methylethyl groups are introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates as reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace existing substituents with new ones.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Use in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)- would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4-diamine: A simpler triazine derivative with fewer substituents.

    6-Chloro-1,3,5-triazine-2,4-diamine: A chlorinated analog with different chemical properties.

    1,3,5-Triazine-2,4-diamine, N2,N4-dimethyl-: A dimethylated derivative with distinct biological activity.

Uniqueness

1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)- is unique due to its specific combination of substituents, which may confer unique chemical reactivity and biological activity compared to other triazine derivatives.

Properties

CAS No.

103427-85-6

Molecular Formula

C11H19F2N5OS

Molecular Weight

307.37 g/mol

IUPAC Name

6-(difluoromethylsulfanyl)-4-N-(3-methoxypropyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H19F2N5OS/c1-7(2)15-10-16-9(14-5-4-6-19-3)17-11(18-10)20-8(12)13/h7-8H,4-6H2,1-3H3,(H2,14,15,16,17,18)

InChI Key

BPGMAUFESKZQLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NCCCOC)SC(F)F

Origin of Product

United States

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